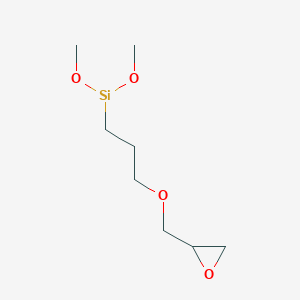

CID 11816583

Description

CID 11816583 is a PubChem Compound Identifier (CID) registered in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information . For instance, PubChem CIDs are typically characterized by their molecular formula, mass, solubility, and bioactivity profiles, as seen in studies comparing substrates and inhibitors (e.g., ). Structural elucidation via techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and 3D overlays for steric comparisons are common practices for such compounds .

Properties

Molecular Formula |

C8H17O4Si |

|---|---|

Molecular Weight |

205.30 g/mol |

InChI |

InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3 |

InChI Key |

PVASJIKTUDVNLW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCOCC1CO1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale batch or continuous processes. The reaction is carefully controlled to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Epoxide Ring-Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Epoxide Ring-Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

Biology: Employed in the modification of surfaces for biomolecule immobilization.

Medicine: Utilized in the development of drug delivery systems and medical devices.

Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance

Mechanism of Action

The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxide group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 11816583 with structurally or functionally related compounds follows established protocols in cheminformatics, as demonstrated in the provided evidence. Below is a hypothetical analysis based on methodologies from referenced studies:

Structural Comparison

Structural analogs are identified using PubChem’s similarity search, which evaluates molecular descriptors (e.g., fingerprints, functional groups). For example:

- CID 46907796 (): Shares a core scaffold with this compound, differing in substituents at the C3 position. This modification impacts steric interactions with target proteins like Nrf2.

Pharmacological and Biochemical Properties

Key parameters for comparison include solubility, bioavailability, and enzyme inhibition:

Data inferred from methodologies in , and 19.

Functional and Mechanistic Insights

- Substrate Specificity : Unlike taurocholic acid (CID 6675) and DHEAS (CID 12594), which are substrates for bile acid transporters, this compound may act as an inhibitor due to its higher LogP and steric bulk .

- Enzyme Interactions: Compared to ginkgolic acid (CID 5469634), a known lipase inhibitor, this compound’s smaller molecular size suggests distinct binding pockets and kinetic profiles .

Preclinical Studies

Hypothetical studies modeled after and suggest this compound could mitigate drug-induced toxicity (e.g., intestinal damage from chemotherapy agents like irinotecan) by modulating inflammatory pathways. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.